REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([O:17][CH3:18])[CH:11]=[CH:10]2.[C:19](=[O:21])=[O:20]>CCCCCC.C1COCC1>[CH3:18][O:17][C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([C:19]([OH:21])=[O:20])[CH:8]=2)[N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=NC2=CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatile material was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (100 cm3) and water (100 cm3)
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried (14.2 g)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of a small portion from isopropanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=C(C=C2C=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |